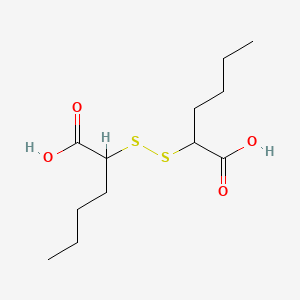

2,2'-Dithiobishexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2'-Dithiobishexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H22O4S2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Disulfide Bond Reduction

The S–S bond undergoes reductive cleavage to form thiols ( –SH groups). Common reducing agents include:

-

Dithiothreitol (DTT)

-

Tris(2-carboxyethyl)phosphine (TCEP)

Mechanism :

C12H22O4S2+2 e−→2 HS C6H12COOH

This reaction is reversible under oxidative conditions .

Applications :

Esterification of Carboxylic Acid Groups

The terminal –COOH groups react with alcohols to form esters under acidic or catalytic conditions.

Conditions and Catalysts :

| Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|

| p-Dodecylbenzenesulfonic acid (DBSA) | 80°C | 92 | |

| MgCl₂ (with dialkyl dicarbonate) | RT | 89 | |

| TCFH/N-methylimidazole | 25°C | 95 |

Mechanism :

Acid-catalyzed nucleophilic acyl substitution:

RCOOH+R OHH+RCOOR +H2O

Applications :

Coordination Chemistry with Metals

The thiolate form (after S–S reduction) binds to metal ions, forming stable complexes.

Example :

Reaction with Ag⁺ under ultrasonic conditions produces heptadecanuclear silver clusters:

17 Ag2O+16 H2dtba→(NH4)17[S@Ag17(mba)16]+22 H2O

(H₂dtba = 2,2'-dithiobishexanoic acid; mba = 6-mercaptohexanoic acid) .

Key Findings :

Cocrystallization with Nitrogen Bases

The carboxylic acid groups form hydrogen-bonded networks with amines or imidazoles.

Case Study : Cocrystallization with 4-methylimidazole (1:1 ratio) yields:

Applications :

Biochemical Modifications

The disulfide bond reacts with protein thiols via thiol-disulfide exchange.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2'-dithiobishexanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, using polar aprotic solvents like DMF may enhance disulfide bond formation efficiency . Purification via recrystallization or column chromatography should be validated with analytical techniques (HPLC, NMR) to confirm purity. Experimental protocols should document stoichiometric ratios and reaction kinetics to identify bottlenecks .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Combine spectroscopic methods:

- FT-IR to confirm disulfide (-S-S-) and carboxylic acid (-COOH) functional groups.

- NMR (¹H and ¹³C) to resolve structural isomerism and verify substituent positions .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

Cross-validate results with elemental analysis (C, H, S) to ensure compositional accuracy .

Q. How should researchers handle stability issues of this compound under varying experimental conditions?

- Methodological Answer : Conduct stability studies under controlled environments (e.g., pH, temperature, light exposure). Monitor degradation via UV-Vis spectroscopy or HPLC. For storage, use inert atmospheres (N₂ or Ar) and low temperatures (-20°C) to prevent oxidation or hydrolysis . Document deviations in physical properties (e.g., color, solubility) as early indicators of instability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Compare experimental models (in vitro vs. in vivo) and exposure durations. Replicate studies using standardized OECD guidelines for ecotoxicity testing. Cross-reference data with structurally analogous disulfide compounds to identify trends . Perform meta-analyses of existing literature to isolate variables (e.g., impurities, solvent interactions) that may skew results .

Q. How can computational modeling predict the reactivity of this compound in complex systems?

- Methodological Answer : Use density functional theory (DFT) to model disulfide bond cleavage energetics and redox behavior. Validate predictions with experimental voltammetry (cyclic voltammetry) to assess oxidation-reduction potentials. Molecular dynamics simulations can elucidate interactions with biological macromolecules (e.g., proteins) under physiological conditions .

Q. What experimental designs are effective for studying this compound’s role in polymer chemistry?

- Methodological Answer : Design copolymerization studies with monomers like 2,5-furandione or hexanedioic acid to evaluate cross-linking efficiency . Monitor polymerization kinetics via rheometry or gel permeation chromatography (GPC). Use X-ray diffraction (XRD) to characterize crystallinity and thermal gravimetric analysis (TGA) for degradation profiles .

Q. How can researchers assess the environmental fate of this compound in soil and aquatic systems?

- Methodological Answer : Conduct soil column experiments to measure mobility and adsorption coefficients (Kd). For aquatic systems, use OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Quantify bioaccumulation potential via octanol-water partition coefficients (log Kow) and compare with regulatory thresholds (e.g., REACH) .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound in biological systems?

- Methodological Answer : Integrate metabolomics (LC-MS) to track metabolic intermediates and proteomics to identify protein-disulfide interactions. Pair with genomic tools (CRISPR screens) to elucidate cellular response pathways. Validate findings using isotopic labeling (e.g., ³⁴S) to trace sulfur incorporation .

Q. Methodological Best Practices

- Data Reproducibility : Archive raw datasets (spectra, chromatograms) in supplementary materials with detailed metadata (instrument settings, calibration curves) .

- Contradiction Mitigation : Use triplicate experiments with independent replicates. Disclose all deviations from published protocols to ensure transparency .

For further guidance on experimental design and data reporting, consult the Beilstein Journal of Organic Chemistry guidelines and EPA toxicological profiles .

Propiedades

Número CAS |

22414-91-1 |

|---|---|

Fórmula molecular |

C12H22O4S2 |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

2-(1-carboxypentyldisulfanyl)hexanoic acid |

InChI |

InChI=1S/C12H22O4S2/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |

Clave InChI |

MWPDZNLNSAHLMK-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)O)SSC(CCCC)C(=O)O |

SMILES canónico |

CCCCC(C(=O)O)SSC(CCCC)C(=O)O |

Key on ui other cas no. |

22414-91-1 |

Números CAS relacionados |

22414-93-3 (calcium salt[1:1]) |

Sinónimos |

2,2'-disulfanediyldihexanoic acid 2,2'-disulfohexanoic acid 2,2'-disulfohexanoic acid, calcium (1:1) salt 2,2'-dithiobis-hexanoic acid, alpha,alpha-dithiocaproic acid calcium-2,2'-disulfohexanoate ES 914 hexanoic acid, 2,2'-dithiobis- Lipexal Berna |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.